5beta-Androst-7-en-6-one, 2beta,3beta,14,17beta-tetrahydroxy-
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Overview
Description
5beta-Androst-7-en-6-one, 2beta,3beta,14,17beta-tetrahydroxy- is a steroid hormone that is commonly known as 6-OHDA. It is a derivative of dopamine and is widely used in scientific research for its ability to selectively destroy dopaminergic neurons.
Scientific Research Applications
Synthesis and Molecular Modeling
- A study by Numazawa et al. (2002) discussed an improved synthesis method for a compound structurally related to 5beta-Androst-7-en-6-one, focusing on its use as an inhibitor of estrogen synthetase (aromatase). This highlights its potential in the field of estrogen-related research and medical applications (Numazawa, Yamada, Watari, & Ando, 2002).
Microbial Hydroxylation
- Lobastova et al. (2009) achieved the synthesis of a compound closely related to 5beta-Androst-7-en-6-one via microbial 7alpha-hydroxylation, indicating the role of microbial processes in modifying such compounds, potentially for pharmaceutical applications (Lobastova, Khomutov, Vasiljeva, Lapitskaya, Pivnitsky, & Donova, 2009).
Multi-Hydroxylated Sterol Synthesis
- Marson et al. (2003) synthesized derivatives from dehydroepiandrosterone, which shares structural similarities with 5beta-Androst-7-en-6-one. This research could be crucial for the development of new steroidal compounds with potential medical applications (Marson, Rioja, Smith, & Behan, 2003).
Steroidal Inhibitors Synthesis
- Wölfling et al. (2006) synthesized 17beta-dihydrooxazinyl steroids, offering insights into the synthesis of novel steroids which might share properties with 5beta-Androst-7-en-6-one, especially in their potential inhibitory effects on specific enzymes (Wölfling, Oravecz, Ondré, Mernyák, Schneider, Toth, Szécsi, & Julesz, 2006).
Anti-inflammatory Active Steroids
- Chaubal et al. (2003) isolated an androstene steroid from Acacia nilotica, which has structural similarities to 5beta-Androst-7-en-6-one. This research points towards the potential anti-inflammatory applications of such steroids (Chaubal, Mujumdar, Puranik, Deshpande, & Deshpande, 2003).
In Vitro Steroid Metabolism
- Marwah et al. (2006) studied the metabolism of dehydroepiandrosterone and its metabolites in adipocytes, shedding light on how steroids similar to 5beta-Androst-7-en-6-one are metabolized in biological systems, with potential implications for understanding steroid-related metabolic pathways (Marwah, Gomez, Marwah, Ntambi, Fox, & Lardy, 2006).
properties
CAS RN |
19892-42-3 |
---|---|
Product Name |
5beta-Androst-7-en-6-one, 2beta,3beta,14,17beta-tetrahydroxy- |
Molecular Formula |
C19H28O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14R,17S)-2,3,14,17-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C19H28O5/c1-17-9-15(22)14(21)8-12(17)13(20)7-11-10(17)3-5-18(2)16(23)4-6-19(11,18)24/h7,10,12,14-16,21-24H,3-6,8-9H2,1-2H3/t10-,12-,14+,15-,16-,17+,18+,19+/m0/s1 |
InChI Key |
IHVPTRBJWKUCFE-QBCQSLFDSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2O)O |
SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2O)O |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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